Fluorine Position Effect on σ2 Receptor Affinity
In the N-fluorobenzylpiperidin-4-yl benzamide series, the 2-fluoro substitution pattern produces markedly different σ2 receptor binding compared to 4-fluoro substitution. The 4-fluoro-substituted benzamides exhibited σ2 affinity of Ki = 3.77-4.02 nM, whereas the corresponding 2-fluoro analogs showed Ki = 20.3-22.8 nM, representing an approximately 5-fold difference in potency [1]. Both substitution patterns maintained high σ1 affinity (Ki = 0.38-0.98 nM across the series), indicating that the fluorine position selectively modulates σ2 binding while preserving σ1 engagement [1].
| Evidence Dimension | σ2 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 20.3-22.8 nM (2-fluoro benzamide derivative) |
| Comparator Or Baseline | 4-fluoro benzamide derivative: Ki = 3.77-4.02 nM |
| Quantified Difference | Approximately 5-fold lower σ2 affinity for 2-fluoro analog |
| Conditions | In vitro competitive binding assay; sigma receptor subtypes in guinea pig brain membranes using [3H]-(+)-pentazocine (σ1) and [3H]-DTG (σ2) |
Why This Matters
This positional effect provides a rational basis for selecting 4-(2-fluorobenzyl)piperidine as a starting scaffold when σ1 selectivity over σ2 is desired, rather than the pan-σ profile associated with the 4-fluoro isomer.
- [1] Waterhouse RN, et al. Synthesis and evaluation of [18F] labeled benzamides: High affinity sigma receptor ligands for PET imaging. Nucl Med Biol. 1997;24(4):349-358. View Source
